molecular formula C10H13NO2S B14531241 N-Methyl-N-(prop-1-en-1-yl)benzenesulfonamide CAS No. 62605-96-3

N-Methyl-N-(prop-1-en-1-yl)benzenesulfonamide

Cat. No.: B14531241
CAS No.: 62605-96-3
M. Wt: 211.28 g/mol
InChI Key: VHDCJOVGDVQYBG-UHFFFAOYSA-N
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Description

N-Methyl-N-(prop-1-en-1-yl)benzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Properties

CAS No.

62605-96-3

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

N-methyl-N-prop-1-enylbenzenesulfonamide

InChI

InChI=1S/C10H13NO2S/c1-3-9-11(2)14(12,13)10-7-5-4-6-8-10/h3-9H,1-2H3

InChI Key

VHDCJOVGDVQYBG-UHFFFAOYSA-N

Canonical SMILES

CC=CN(C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(prop-1-en-1-yl)benzenesulfonamide typically involves the alkylation of benzenesulfonamide with appropriate alkylating agents. One common method is the reaction of benzenesulfonamide with N-methyl-N-(prop-1-en-1-yl)amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(prop-1-en-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like ether or THF.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-Methyl-N-(prop-1-en-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-(prop-1-en-1-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby interfering with the enzyme’s function. This inhibition can disrupt metabolic pathways, leading to antimicrobial or therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide
  • N-(1-Methyl-1-phenyl-propyl)-benzenesulfonamide

Uniqueness

N-Methyl-N-(prop-1-en-1-yl)benzenesulfonamide is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for targeted research and applications.

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